
1-Methyl-2-(2-methylpropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(2-methylpropyl)piperazine is a piperazine derivative characterized by the presence of a methyl group and a 2-methylpropyl group attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are widely recognized for their diverse biological and pharmacological activities, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(2-methylpropyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods: Industrial production of piperazine derivatives often involves batch or continuous flow processes. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins, enabling efficient and scalable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-(2-methylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding N-oxides.
Reduction: Can be reduced to form secondary amines.
Substitution: Participates in nucleophilic substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(2-methylpropyl)piperazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(2-methylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound acts as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the modulation of receptor activity and enzyme inhibition, leading to diverse biological outcomes .
Vergleich Mit ähnlichen Verbindungen
- 1-Methylpiperazine
- 2-Methylpiperazine
- 4-Methylpiperazine
Comparison: 1-Methyl-2-(2-methylpropyl)piperazine is unique due to the presence of both a methyl group and a 2-methylpropyl group, which confer distinct physicochemical properties and biological activities. Compared to other piperazine derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C9H20N2 |
|---|---|
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
1-methyl-2-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C9H20N2/c1-8(2)6-9-7-10-4-5-11(9)3/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
UZTPIFHFVKDYCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CNCCN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13198072.png)
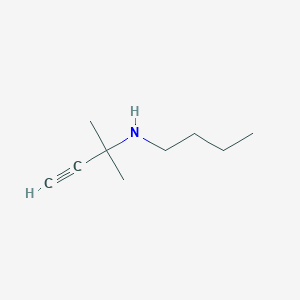
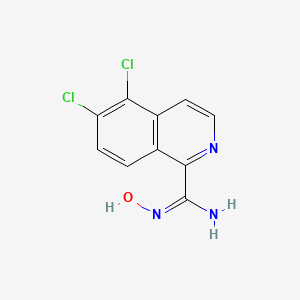
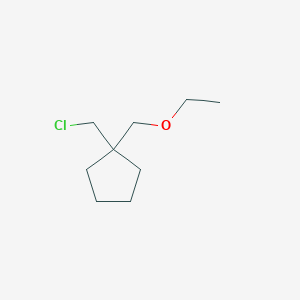
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B13198093.png)

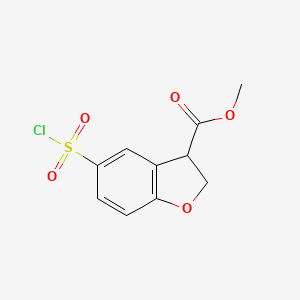
![Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13198109.png)

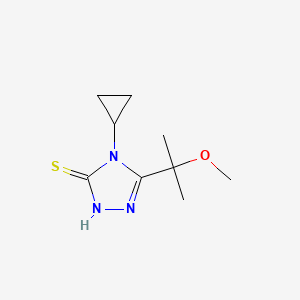
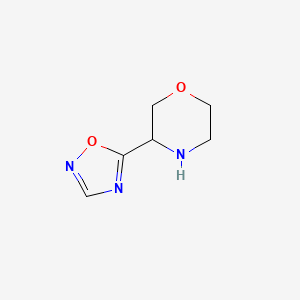
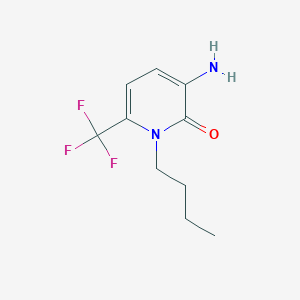
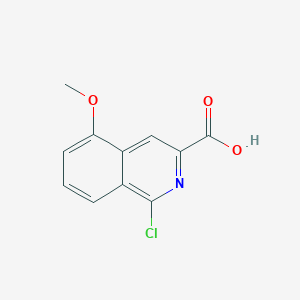
![5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13198174.png)
